molecular formula C6H10N2O B044085 5-(3-Aminopropyl)isoxazole CAS No. 122018-86-4

5-(3-Aminopropyl)isoxazole

Cat. No. B044085
M. Wt: 126.16 g/mol
InChI Key: LDEFHFXOOAGLDY-UHFFFAOYSA-N
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Description

“5-(3-Aminopropyl)isoxazole” is a derivative of isoxazole, a five-membered heterocyclic compound . Isoxazoles are known for their synthetic availability, special chemical and biological properties, and widespread practical use . They are found in many commercially available drugs and possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic activities .


Synthesis Analysis

Isoxazoles can be synthesized using various methods. One of the main ones is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time . A series of 5-amino-3-phenylisoxazole derivatives was synthesized as part of a search for new types of centrally acting muscle relaxants .


Molecular Structure Analysis

The molecular structure of “5-(3-Aminopropyl)isoxazole” can be analyzed using various methods. Density Functional Theory (DFT) analysis can be used to study the electronic structure of molecules and analyze chemical reactivity descriptors . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The chemical reactions of “5-(3-Aminopropyl)isoxazole” can be analyzed using various methods. For example, the reaction of hydroxylamine with ynone begins with an attack by the nucleophile at the triple bond . The derivatives with an alkylaminopropyl moiety exhibited muscle relaxant activity .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development : 5-(3-Aminopropyl)isoxazole derivatives have been studied for their potential in medicinal applications, particularly due to their inhibitory activity against certain enzymes and potential as drug candidates. For instance, they show significant inhibitory properties against cytosolic isoforms of carbonic anhydrase II and VII, which are targets for antiglaucoma and anti-neuropathic pain drugs (Altug et al., 2017). These derivatives also exhibit antitumor activity, surpassing 5-fluorouracil in effectiveness against Ehrlich ascites carcinoma cells (Hamama et al., 2017), and have shown potential as centrally acting muscle relaxants (Tatee et al., 1986).

  • Agriculture : In agriculture, 5-(3-Aminopropyl)isoxazole derivatives are used due to their herbicidal activity. Compounds like 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrate significant preemergent and postemergent herbicidal activity against a range of weeds (Hamper et al., 1995).

  • Organic Synthesis and Material Science : These compounds are integral in the synthesis of various organic materials, including semiconductors, nanotubes, and ligands (Duc & Dung, 2021). They are also used in creating diverse functionalized molecules, which have applications in drug development and materials science (da Silva et al., 2018).

  • Antibacterial and Antitubercular Applications : Some derivatives of 5-(3-Aminopropyl)isoxazole exhibit antibacterial and antitubercular activity against various pathogens, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes (Shingare et al., 2018).

  • Environmental Concerns : The acid hydrolysis pathway observed for certain isoxazole derivatives reduces concerns about potential transformation into carcinogenic nitroso or azo compounds in soil, indicating environmental safety aspects (Rouchaud et al., 2010).

  • Synthesis of Other Chemical Compounds : This compound is also utilized in the synthesis of various other chemical structures such as 5-fluoroalkyl-substituted isoxazoles, α-Aminopyrrole Derivatives, and 5-aminoisoxazoles (Chalyk et al., 2019), (Galenko et al., 2019), (Sobenina et al., 2005).

Future Directions

The future directions in the research of “5-(3-Aminopropyl)isoxazole” could include the development of new synthetic methods, the exploration of its biological activities, and its potential applications in medicinal chemistry .

properties

IUPAC Name

3-(1,2-oxazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEFHFXOOAGLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153473
Record name 5-(3-Aminopropyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Aminopropyl)isoxazole

CAS RN

122018-86-4
Record name 5-(3-Aminopropyl)isoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-Aminopropyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
L BREHM, P KROGSGAARD-LARSEN - actachemscand.org
The synthesis and the crystal structure determination of 3-hydroxy-5-(3-aminopropyl) isoxazole zwitterion (V), which is a structural analogue of e-aminocaproie acid, are described. The …
Number of citations: 0 actachemscand.org
L BREHM - 1974 - pascal-francis.inist.fr
ORGANIC HYDROXYLAMINE DERIVATIVES. XI. STRUCTURAL ANALOGUES OF GAMMA -AMINOBUTYRIC ACID(GABA) OF THE ISOXAZOLE ENOL-BETAINE TYPE. SYNTHESIS …
Number of citations: 1 pascal-francis.inist.fr
XI Part - actachemscand.org
The syntheses of three 3-hydroxy-5-(l-aminoalkyl) isoxazole zwitterions (Villa—c), which are conformationally restricted analogues of y-aminobutyric acid (GABA), are described. The …
Number of citations: 0 actachemscand.org
P Krogsgaard‐Larsen, GAR Johnston… - Journal of …, 1975 - Wiley Online Library
Microelectrophoretic methods were used to study the effects on spinal neurones of a series of conformationally restricted analogues of GABA, most of which are structurally related to …
Number of citations: 316 onlinelibrary.wiley.com
P Krogsgaard‐Larsen… - Journal of …, 1978 - Wiley Online Library
A series of compounds structurally related to muscimol (5‐aminomethyl‐3‐isoxazolol) was tested as inhibitors of the sodium‐independent binding of GABA to membranes from rat brain. …
Number of citations: 202 onlinelibrary.wiley.com
RM McCulloch - 1975 - search.proquest.com
The present state of knowledge concerning the conformations of gamma-aminobutyric acid (GABA) and L-glutamic acid that are active in biological systems was reviewed, and the use …
Number of citations: 2 search.proquest.com
O Kennard, DG Watson, FH Allen… - Bibliography 1974–75 …, 1976 - Springer
ALIPHATIC CARBOXYLIC ACID DERIVATIVES Page 1 ALIPHATIC CARBOXYLIC ACID DERIVATIVES 1.1 N ,N - Di - iodoformamide CHI2NO H.Pritzkow Monatsh. Chern., 105, 621, …
Number of citations: 2 link.springer.com
L Brehm, P Krogsgaard-Larsen - Acta chem. scand. B, 1974
Number of citations: 13
G Dannhardt, A Grobe, S Gußmann… - Archiv der …, 1988 - Wiley Online Library
Die Umwandlung der Pyrrolidinenaminone 1 in 5‐(3‐Aminopropyl)‐is‐oxazole 3 gelingt als Eintopfreaktion mit NH 2 OH in acetatgepufferter Lösung. Die Strukturen des Isoxazole und …
Number of citations: 4 onlinelibrary.wiley.com
G Dannhardt, A Grobe, S Gussmann… - Archiv der …, 1988 - pubmed.ncbi.nlm.nih.gov
[5-(3-aminopropyl)-isoxazoles: synthesis and antibacterial activity of various derivatives] [5-(3-aminopropyl)-isoxazoles: synthesis and antibacterial activity of various derivatives] Arch …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov

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